Home > Products > Screening Compounds P102582 > Mycophenolic Acid Acyl-beta-D-glucuronide
Mycophenolic Acid Acyl-beta-D-glucuronide -

Mycophenolic Acid Acyl-beta-D-glucuronide

Catalog Number: EVT-7960202
CAS Number:
Molecular Formula: C23H28O12
Molecular Weight: 496.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mycophenolic acid is obtained from the fermentation of the fungus Penicillium brevicompactum. The acyl-beta-D-glucuronide form is classified as a glucuronide, a type of phase II metabolite formed through glucuronidation, a process that enhances water solubility and facilitates excretion. This compound is specifically identified as an acyl glucuronide, which results from the conjugation of mycophenolic acid with glucuronic acid at its acyl side chain.

Synthesis Analysis

The synthesis of mycophenolic acid acyl-beta-D-glucuronide can be achieved through several methods, primarily involving enzymatic reactions. One practical approach includes using human liver microsomes in the presence of UDP-glucuronic acid. This process typically involves:

  • Incubation Conditions: The reaction mixture includes mycophenolic acid, UDP-glucuronic acid, and human liver microsomes.
  • Enzyme Activity: The enzymes involved are primarily UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid to mycophenolic acid.
  • Optimization Parameters: Factors such as temperature (37°C), pH (around 7.4), and incubation time (1-2 hours) are optimized to maximize yield.

Recent studies have also explored one-step biotransformation methods to synthesize acyl glucuronides efficiently, demonstrating advancements in synthetic methodologies that streamline the production process .

Chemical Reactions Analysis

Mycophenolic acid acyl-beta-D-glucuronide participates in various chemical reactions:

  • Hydrolysis: The compound can undergo hydrolysis in the presence of β-glucuronidase, leading to the release of mycophenolic acid and glucuronic acid.
  • Enzymatic Reactions: It is subject to further metabolic transformations by hepatic enzymes, including cytochrome P450 enzymes, which may modify its structure and activity.
  • Stability Studies: Research indicates that acyl glucuronides can exhibit varying stability under physiological conditions, influencing their biological activity and potential toxicity .
Mechanism of Action

The mechanism of action for mycophenolic acid acyl-beta-D-glucuronide is closely related to its parent compound, mycophenolic acid. Mycophenolic acid acts by inhibiting inosine monophosphate dehydrogenase, an enzyme critical for purine synthesis in lymphocytes. The acyl-beta-D-glucuronide form retains some immunosuppressive activity but is primarily involved in detoxification processes.

In vivo studies show that this metabolite's formation is essential for reducing systemic exposure to active mycophenolic acid, thereby minimizing potential side effects while maintaining therapeutic efficacy .

Physical and Chemical Properties Analysis

The physical and chemical properties of mycophenolic acid acyl-beta-D-glucuronide include:

These properties are crucial for understanding its behavior in biological systems and during pharmaceutical formulation .

Applications

Mycophenolic acid acyl-beta-D-glucuronide has several scientific applications:

  • Pharmacokinetic Studies: Used extensively in pharmacokinetic research to understand drug metabolism and disposition.
  • Clinical Monitoring: Its levels are monitored in transplant patients receiving mycophenolate therapy to optimize dosing regimens and minimize adverse effects.
  • Drug Development: Insights into its synthesis and metabolism inform drug design strategies aimed at improving therapeutic profiles for immunosuppressants .
Biochemical and Pharmacological Context of AcMPAG in Immunosuppressive Therapy

Role of AcMPAG as a Reactive Metabolite in Mycophenolic Acid (MPA) Pharmacodynamics

Mycophenolic Acid Acyl-beta-D-glucuronide (AcMPAG) is a pharmacologically active minor metabolite of mycophenolic acid (MPA), formed primarily via hepatic uridine diphosphate-glucuronosyltransferase (UGT) 2B7-mediated conjugation. Unlike the predominant phenolic glucuronide metabolite (MPAG), AcMPAG retains significant in vitro immunosuppressive activity, exhibiting comparable potency to MPA in inhibiting inosine monophosphate dehydrogenase (IMPDH) – a critical enzyme in de novo purine biosynthesis essential for T- and B-lymphocyte proliferation [3] [8]. This inhibitory activity arises from AcMPAG's structural configuration, which preserves the free carboxylic acid group of MPA, enabling direct interaction with the IMPDH active site [10].

AcMPAG's reactivity extends beyond its intended immunosuppressive effects. As an acyl glucuronide, it displays inherent chemical instability and electrophilicity, facilitating covalent binding to proteins and macromolecules. This non-enzymatic glycation potential positions AcMPAG as a candidate mediator of MPA-associated toxicities, particularly gastrointestinal disturbances and leukopenia. In vitro studies demonstrate AcMPAG's capacity to induce cytokine release and cytokine mRNA expression in human mononuclear leukocytes, suggesting a mechanistic link to immune-related adverse events [8]. Furthermore, its protein-adduct formation may contribute to idiosyncratic drug reactions, though clinical evidence remains correlative [3] [8].

  • Table 1: Key Pharmacodynamic Properties of AcMPAG vs. MPA
    PropertyAcMPAGMPA
    IMPDH Inhibition (IC₅₀)Comparable to MPAReference standard
    Protein BindingHigh (>95%)Very High (>98%)
    Cellular ActivityCytostatic effects on lymphocytesCytostatic effects on lymphocytes
    ReactivityElectrophilic; forms protein adductsLow chemical reactivity

Comparative Analysis of AcMPAG and Phenolic Glucuronide (MPAG) in MPA Biotransformation

The biotransformation of MPA yields two principal glucuronide metabolites: the pharmacologically inert phenolic glucuronide (MPAG, 7-O-MPA-β-glucuronide) and the pharmacologically active acyl glucuronide (AcMPAG). These metabolites exhibit stark differences in formation pathways, tissue distribution, and clinical impact:

  • Enzymatic Synthesis: MPAG formation is primarily catalyzed by UGT1A9 in the liver, kidney, and intestine, while AcMPAG is generated mainly via hepatic UGT2B7 [8]. Human kidney microsomes demonstrate higher efficiency for MPAG synthesis compared to liver microsomes (Vmax/Km ratio of 0.32 vs. 0.14 μL/min/mg protein), whereas liver microsomes show greater efficiency for AcMPAG formation [8]. This tissue-specific enzymatic activity implies that extrahepatic metabolism significantly contributes to MPA clearance, particularly in renal impairment.

  • Systemic Exposure: Despite MPAG constituting ~80-90% of circulating metabolites, its plasma concentrations (AUC0-12 ≈ 1000-250,000 ng/mL) vastly exceed those of AcMPAG (AUC0-12 ≈ 25-20,000 ng/mL). The AUC ratio of MPA:MPAG:AcMPAG is approximately 1:24:0.28 at steady state [10]. However, AcMPAG's pharmacological potency renders it clinically relevant despite lower concentrations.

  • Enterohepatic Recirculation (EHC): MPAG undergoes extensive biliary excretion (>60% of dose), where gut microbiota hydrolyze it back to MPA for reabsorption. This process contributes ~40% to MPA's total systemic exposure and generates secondary plasma peaks 6-12 hours post-dose [3]. AcMPAG participates minimally in EHC due to its instability in alkaline intestinal environments and lower abundance.

  • Table 2: Comparative Pharmacokinetics of MPA Metabolites

    ParameterAcMPAGMPAG
    Primary EnzymeUGT2B7UGT1A9
    Renal Clearance15.5 mL/min (estimated)Predominant pathway
    Biliary ExcretionLimitedExtensive (60% of dose)
    EHC ContributionMinimalMajor (40% of MPA AUC)
    Plasma AUC Ratio0.28 (vs. MPA=1)24 (vs. MPA=1)

AcMPAG in the Evolution of Targeted Immunosuppression: Historical and Contemporary Perspectives

The discovery of AcMPAG in the late 1990s marked a paradigm shift in understanding MPA's metabolic fate and pharmacodynamics. Initially considered a minor detoxification product, AcMPAG was subsequently identified as a pharmacologically active metabolite through in vitro IMPDH inhibition assays [8] [10]. This revelation prompted mechanistic studies into its role in MPA's efficacy-toxicity balance, particularly as therapeutic drug monitoring (TDM) strategies evolved beyond measuring only MPA and MPAG.

Contemporary pharmacokinetic modeling integrates AcMPAG dynamics to refine exposure predictions. Semi-physiological models incorporating gallbladder emptying cycles demonstrate that genetic polymorphisms significantly influence AcMPAG formation and enterohepatic recirculation efficiency. Notably:

  • Hepatic nuclear factor 1 alpha (HNF1A) SNP rs2393791 alters biliary excretion efficiency, impacting EHC magnitude [3].
  • IMPDH1 SNP rs2288553 affects AcMPAG clearance in kidney transplant recipients [3].
  • Concomitant calcineurin inhibitors modulate AcMPAG exposure; cyclosporine reduces biliary MPAG excretion by inhibiting MRP2, whereas tacrolimus lacks this effect [3] [4].

Organ-specific variations in AcMPAG exposure further illuminate its clinical relevance. Small bowel transplant patients exhibit significantly lower MPA trough concentrations (0.39 ± 0.08 μg/mL) compared to liver (1.10 ± 0.17 μg/mL) or kidney (2.46 ± 0.37 μg/mL) recipients, implying graft-dependent metabolic differences [4]. This underpins the necessity for organ-tailored immunosuppression protocols.

Current research focuses on AcMPAG's biomarker potential for predicting MPA-related toxicities and optimizing TDM. Analytical advancements, including LC-MS/MS methods with detection limits of 25 ng/mL for AcMPAG, now enable precise quantification in clinical samples [3] [6]. These developments highlight AcMPAG's transition from a metabolic curiosity to a key determinant in personalized immunosuppressive therapy.

  • Table 3: Genetic Variants Influencing AcMPAG Disposition
    Gene/SNPFunctional ImpactClinical Association
    HNF1A/rs2393791Altered biliary excretion of MPAG/AcMPAGModifies EHC magnitude
    IMPDH1/rs2288553Reduced AcMPAG renal clearanceHigher AcMPAG exposure in kidney grafts
    UGT2B7*2 (rs7439366)Altered glucuronidation efficiencyVariable AcMPAG formation rates

Properties

Product Name

Mycophenolic Acid Acyl-beta-D-glucuronide

IUPAC Name

(3S,4S,6S)-3,4,5-trihydroxy-6-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]oxyoxane-2-carboxylic acid

Molecular Formula

C23H28O12

Molecular Weight

496.5 g/mol

InChI

InChI=1S/C23H28O12/c1-9(4-6-11-15(25)14-12(8-33-22(14)31)10(2)19(11)32-3)5-7-13(24)34-23-18(28)16(26)17(27)20(35-23)21(29)30/h4,16-18,20,23,25-28H,5-8H2,1-3H3,(H,29,30)/b9-4+/t16-,17-,18?,20?,23+/m0/s1

InChI Key

QBMSTEZXAMABFF-LHBDGXKESA-N

SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O[C@H]3C([C@H]([C@@H](C(O3)C(=O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.